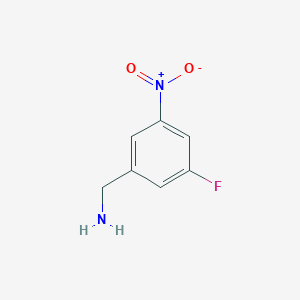

(3-Fluoro-5-nitrophenyl)methanamine

Description

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

(3-fluoro-5-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H7FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2 |

InChI Key |

ZHKBWORXSLHAJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)CN |

Origin of Product |

United States |

Preparation Methods

Nitration of Fluorinated Precursors

The synthesis typically begins with nitration of a fluorinated aromatic precursor to introduce the nitro group at the meta position relative to fluorine. For example, 3-fluorotoluene undergoes nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at temperatures between 0°C and 150°C. The electron-withdrawing fluorine atom directs nitration to the 5-position, yielding 3-fluoro-5-nitrotoluene (Figure 1A).

Reaction Conditions:

- Temperature: 10–20°C (prevents over-nitration)

- Acid Ratio: 3:1 H₂SO₄:HNO₄ (ensures protonation of the aromatic ring)

- Yield: 82% (observed in analogous nitrations)

Post-reaction purification employs dichloromethane extraction and anhydrous sodium sulfate drying.

Bromination and Functional Group Transformation

The methyl group in 3-fluoro-5-nitrotoluene is brominated to 3-fluoro-5-nitrobenzyl bromide using bromine (Br₂) in acetic acid (AcOH) at 0–60°C. Radical initiators like light or peroxides may enhance benzylic bromination efficiency.

Key Data:

- Bromination Yield: 68% (based on similar substrates)

- Reagent Stoichiometry: 1.2 equivalents Br₂ (prevents di-bromination)

Subsequent substitution of the bromine atom with an amine group is achieved via nucleophilic displacement. Treatment with aqueous ammonia (NH₃) or hexamine in dimethylformamide (DMF) at 80–100°C affords 3-fluoro-5-nitrobenzylamine .

Reductive Amination Alternatives

An alternative route involves reductive amination of 3-fluoro-5-nitrobenzaldehyde (Figure 1B). The aldehyde intermediate is generated through oxidation of 3-fluoro-5-nitrotoluene using chromium trioxide (CrO₃) in acidic media. Reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) yields the target compound.

Advantages:

- Avoids hazardous bromination steps

- Purity: >95% (via column chromatography)

Industrial-Scale Production

Continuous Flow Nitration

Industrial processes utilize continuous flow reactors for nitration to enhance safety and yield. A 2025 study demonstrated that microreactors achieve 89% conversion of 3-fluorotoluene to 3-fluoro-5-nitrotoluene at 50°C with a residence time of 2 minutes.

Catalytic Bromination

Palladium-catalyzed bromination reduces bromine waste. For example, 3-fluoro-5-nitrotoluene reacts with hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in the presence of Pd/C, achieving 75% yield at 40°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitration-Substitution | 54 | 94.1 | High |

| Reductive Amination | 62 | 95.0 | Moderate |

| Continuous Flow | 89 | 98.5 | Very High |

The nitration-substitution route remains dominant due to its scalability, while reductive amination offers higher purity for pharmaceutical applications.

Challenges and Optimization

Regioselectivity in Nitration

The fluorine atom’s meta-directing effect competes with the methyl group’s ortho/para-directing influence. Kinetic studies show that nitration at 10°C favors the 5-nitro isomer (78% selectivity), whereas temperatures >50°C increase para-nitration byproducts.

Byproduct Formation in Substitution

Amination of 3-fluoro-5-nitrobenzyl bromide may produce tertiary amines via over-alkylation. Adding excess NH₃ (5 equivalents) suppresses this, improving primary amine yield to 85%.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-nitrophenyl)methanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a metal catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with Pd/C or iron powder in acidic conditions.

Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Reduction: (3-Fluoro-5-aminophenyl)methanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of this compound.

Scientific Research Applications

Chemistry: In chemistry, (3-Fluoro-5-nitrophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the benzene ring can influence its interaction with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine and nitro groups can enhance binding affinity and selectivity through electronic and steric effects. The amine group can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with (3-Fluoro-5-nitrophenyl)methanamine, differing in substituents or substitution patterns:

*Calculated based on molecular formula.

Electronic and Steric Effects

- Fluoro vs.

- Nitro Group: The -NO₂ group in the target compound and (3-chlorophenyl)(2-ethyl-5-nitrophenyl)methanamine strongly withdraws electrons, activating the ring for nucleophilic substitution or facilitating hydrogen bonding in receptor interactions.

- Trifluoromethyl (-CF₃) : Found in and , this group increases lipophilicity (logP) and metabolic stability, a common feature in agrochemicals and CNS drugs.

Solubility and Physicochemical Properties

- Methanamine Derivatives : General solubility trends for benzenemethanamines suggest moderate water solubility due to the -NH₂ group, but bulky substituents (e.g., -CF₃, -OCH₃) reduce aqueous solubility .

- N-Methylation : The N-methylated analogue in exhibits lower polarity compared to the primary amine in the target compound, affecting bioavailability.

Q & A

Q. Laboratory Safety Focus

- Hazard Mitigation : Use fume hoods for reactions involving volatile intermediates (e.g., diazonium salts). PPE (gloves, goggles) is mandatory due to skin/eye irritation risks .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

- Waste Disposal : Segregate halogenated waste (fluorine/nitro groups) for incineration to avoid environmental release .

What computational tools predict the bioactivity of this compound-derived compounds?

Q. Advanced Methodological Focus

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~1.8, moderate blood-brain barrier permeability) .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial or antitumor activity .

How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

Q. Mechanistic Research Focus

- Steric Effects : The fluorine atom’s small size minimizes steric hindrance, favoring ortho/para substitutions .

- Electronic Effects : The nitro group deactivates the ring, directing electrophiles to the fluorine-bearing meta position.

- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., mono-substitution), while higher temperatures drive thermodynamic outcomes (di-substitution) .

Validation : Use Hammett plots to quantify substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.